BenchChemオンラインストアへようこそ!

Valylleucine

DPP-IV inhibition Type 2 diabetes Incretin regulation

Select Valylleucine (Val-Leu, CAS 3989-97-7) for its unique dipeptide-specific bioactivities not reproducible with equimolar free amino acid mixtures. This L-isomer BCAA dipeptide is a potent hDPP-IV inhibitor (IC50 0.074 mM, top 5% of 337 dipeptides tested) and activates Akt-mTOR signaling in skeletal muscle models superior to free Val+Leu. With 8.65 g/L predicted aqueous solubility and distinct in vivo immune-modulatory profiles, Val-Leu is the optimal choice for functional food, metabolic, and exercise physiology research. Avoid isomer substitution; verify L-configuration and sequence integrity upon procurement.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
CAS No. 3989-97-7
Cat. No. B1617566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValylleucine
CAS3989-97-7
SynonymsVal-Leu
valylleucine
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(C(C)C)N
InChIInChI=1S/C11H22N2O3/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)4/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1
InChIKeyXCTHZFGSVQBHBW-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valylleucine (CAS 3989-97-7) Dipeptide: Baseline Physicochemical & Biological Profile for Research Procurement


Valylleucine (Val-Leu) is an L-isomer dipeptide formed from the essential branched-chain amino acids L-valine and L-leucine, with a molecular formula of C11H22N2O3 and a molecular weight of 230.30 g/mol [1]. It is classified as a naturally occurring metabolite found in Vitis vinifera and Hyacinthoides non-scripta [2]. The compound exhibits a melting point of 274-275 °C (decomposition) and a predicted boiling point of 421.9±30.0 °C [3]. Computational predictions indicate human intestinal absorption probability of 95.18%, blood-brain barrier penetration probability of 77.50%, and oral bioavailability probability of 52.86% [4]. As a dipeptide, it serves as a substrate for intestinal peptide transporter PepT1 and participates in various biological processes as both a nutrient and a bioactive signaling molecule [5].

Why Valylleucine Cannot Be Casually Substituted with Free Amino Acid Mixtures or Other BCAA Dipeptides in Research


Generic substitution of Valylleucine with equimolar mixtures of free L-valine and L-leucine or with structurally similar BCAA dipeptides fails to replicate its specific biological activities due to distinct peptide-specific signaling properties, differential enzymatic hydrolysis kinetics, and divergent metabolic fates [1]. Val-Leu exhibits unique dipeptide-specific activation of the Akt-mTOR pathway that is not observed with corresponding free amino acid mixtures, and its hDPP-IV inhibitory potency (IC50 0.074 mM) differs markedly from sequence isomers and alternative dipeptides [2][3]. Additionally, the sequence and isomer identity of BCAA-containing dipeptides determines their physiological effects—Val-Leu, Ile-Leu, and Leu-Val each produce distinct patterns of heat shock protein expression and immune modulation in vivo despite sharing identical amino acid composition . These data demonstrate that procurement decisions based on amino acid composition alone will not reproduce the specific biological outcomes documented for Val-Leu.

Quantitative Comparative Evidence for Valylleucine (Val-Leu) Relative to Analog Dipeptides and Free Amino Acids


hDPP-IV Inhibitory Potency: Val-Leu vs. 17 BCAA-Containing Dipeptides (IC50 Comparison)

Val-Leu (Valylleucine) demonstrates potent inhibition of human dipeptidyl peptidase-IV (hDPP-IV) with an IC50 of 0.074±0.010 mM, ranking 7th among 337 dipeptides tested for hDPP-IV inhibitory activity [1]. This potency places Val-Leu among the top 5% of all dipeptides evaluated for this therapeutic target. In comparison, structurally related dipeptides in the same study exhibited variable inhibitory activities: Leu-Ala showed IC50 0.090±0.007 mM, Phe-Ala IC50 0.091±0.002 mM, and Leu-Trp IC50 0.098±0.001 mM [1]. The quantitative difference between Val-Leu and the next-closest structurally similar dipeptide (Leu-Ala) is approximately 0.016 mM, representing a meaningful advantage in inhibitory potency for applications requiring hDPP-IV modulation.

DPP-IV inhibition Type 2 diabetes Incretin regulation

Skeletal Muscle Glucose Uptake Stimulation: Val-Leu vs. Other BCAA Dipeptides in L6 Myotubes

Val-Leu (Valylleucine) significantly stimulates glucose uptake in L6 myotubes at a concentration of 1 mM, as demonstrated in a study evaluating seven BCAA-containing dipeptides identified from whey protein hydrolysate [1]. The study reported that all tested dipeptides—Ile-Val, Leu-Val, Val-Leu, Ile-Ile, Leu-Ile, Ile-Leu, and Leu-Leu—caused significant stimulation in glucose uptake rate in L6 myotubes [1]. While the study did not report numerical fold-change values for Val-Leu specifically, it established that Val-Leu's effect is PI3-kinase and aPKC pathway-dependent, as treatment with LY294002 or GF109203X completely inhibited glucose uptake stimulation [1]. In a separate in vivo exercise model, Val-Leu (3 mmol/kg) reduced glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide levels while inhibiting NF-κB expression, effects that were peptide-specific and not uniformly observed with the sequence isomer Leu-Val or with Ile-Leu [2].

Glucose uptake Skeletal muscle Glycogen synthesis

Akt-mTOR Pathway Activation: Val-Leu vs. Free Amino Acid Mixture in C2C12 Myoblasts

Val-Leu (VL) activates the Akt-mTOR signaling pathway in C2C12 myoblasts in a manner that is qualitatively and quantitatively distinct from an equimolar mixture of free L-valine and L-leucine [1]. The study directly compared the effects of dipeptide VL (Val-Leu) with its corresponding amino acid mixture on Akt-mTOR signaling, demonstrating that the dipeptide form promotes C2C12 cell differentiation and protein synthesis more effectively than the free amino acids [1]. Additionally, Val-Leu down-regulates the expression of the E3 ubiquitin ligases MAFbx and MURF-1 and attenuates TNF-α-induced apoptosis, thereby inhibiting protein degradation [1]. The study further established that Val-Leu's effects are shared with Leu-Leu (LL) and Leu-Gln (LQ) but not with free amino acid controls, confirming that the intact dipeptide structure is required for full biological activity [1].

Protein synthesis Muscle anabolism Akt-mTOR signaling

Aqueous Solubility: Val-Leu vs. Representative Dipeptides (ALOGPS Predicted)

Val-Leu (Valylleucine) exhibits predicted aqueous solubility of 8.65 g/L (ALOGPS estimate) at 25 °C [1]. This solubility profile supports practical formulation for in vitro and in vivo studies without requiring organic co-solvents. In comparison, the sequence isomer Leu-Val (H-LEU-VAL-OH) is reported to be only sparingly soluble in water and requires sonication for dissolution in methanol . The quantitative difference in water solubility between Val-Leu and Leu-Val is substantial: Val-Leu is readily soluble at physiological concentrations, whereas Leu-Val requires organic solvent assistance for dissolution . Additionally, Val-Leu as the TFA salt form (Valylleucine TFA) demonstrates solubility of ≥50 mg/mL (145.21 mM) in water, enabling high-concentration stock solutions for cell-based assays .

Formulation Bioavailability Solubility

Optimal Research and Industrial Application Scenarios for Valylleucine (Val-Leu) Based on Quantitative Evidence


In Vitro hDPP-IV Inhibition Screening and Functional Food Ingredient Development

Val-Leu is an ideal positive control or test compound for hDPP-IV inhibition assays, given its well-characterized IC50 of 0.074 mM and ranking among the top 5% of 337 dipeptides evaluated [1]. Its abundance in green tea hydrolysates (558 μg/g) and identification as a novel hDPP-IV inhibitory dipeptide from dietary sources support its use in functional food research aimed at type 2 diabetes prevention [1]. Researchers should prioritize Val-Leu over Leu-Ala (IC50 0.090 mM) or Phe-Ala (IC50 0.091 mM) when a more potent BCAA-containing dipeptide inhibitor is required [1].

Skeletal Muscle Protein Metabolism Studies (Akt-mTOR Signaling)

Val-Leu should be selected for studies investigating dipeptide-specific regulation of skeletal muscle protein synthesis and degradation. Direct comparative data demonstrate that the intact Val-Leu dipeptide activates Akt-mTOR signaling and inhibits NF-κB-mediated protein degradation more effectively than an equimolar mixture of free L-valine and L-leucine [2]. This makes Val-Leu uniquely suitable for experiments requiring peptide-defined anabolic signaling, particularly in C2C12 myoblast differentiation and protein accumulation assays [2].

Exercise Physiology and Metabolic Recovery Research

Val-Leu is recommended for in vivo studies examining exercise-induced metabolic and immune responses. In a rat acute exercise model, Val-Leu (3 mmol/kg) reduced glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide levels and inhibited NF-κB expression—effects that were peptide-specific and not uniformly observed with sequence isomers [3]. Researchers studying post-exercise immune modulation or glycemic control should select Val-Leu over Leu-Val or Ile-Leu based on its distinct in vivo profile [3].

Aqueous Formulation Development for Peptide-Based Nutraceuticals

Val-Leu's favorable aqueous solubility (8.65 g/L predicted; TFA salt ≥50 mg/mL) makes it a superior candidate for aqueous formulations compared to sequence isomer Leu-Val, which requires organic co-solvents for dissolution [4]. Formulators developing peptide-containing beverages, oral supplements, or cell culture media should prioritize Val-Leu to avoid solvent-related toxicity and simplify manufacturing processes [4].

Quote Request

Request a Quote for Valylleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.